molecular formula C8H10N2OS B1333435 (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol CAS No. 423769-75-9

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

Cat. No. B1333435
M. Wt: 182.25 g/mol
InChI Key: RRJNXBJUHRCXDW-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 g/mol . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for “(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol” were not found, substituted pyrazoles and their heteroannulated derivatives have been synthesized for their applications as biologically active moieties .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Physical And Chemical Properties Analysis

The compound “1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” has a molecular weight of 196.23 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: A study by Hote and Lokhande (2014) describes the synthesis of novel pyrazole derivatives, including those related to the compound , through Knoevenagel/Michael/aldol reactions. These compounds were characterized using infrared, 1H NMR, 13C NMR, and mass spectroscopy, highlighting their potential in synthetic chemistry (Hote & Lokhande, 2014).

Applications in Material Science

  • Liquid-Liquid Extraction: Lamsayah et al. (2015) explored the use of bidentate pyrazole ligands, including derivatives of the target compound, for extracting metal ions from aqueous solutions, demonstrating their potential in separation science (Lamsayah et al., 2015).
  • Fluorescent Properties: Yao et al. (2014) reported on the synthesis of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives, which exhibit donor-π-conjugated acceptor fluorescent activities. This highlights the compound's potential in the development of fluorescent materials (Yao et al., 2014).

Biological and Pharmacological Research

  • Antifungal and Antibacterial Activities: Research by Abrigach et al. (2016) examined the antifungal activity against Saccharomyces cerevisiae and the antibacterial activity against Escherichia coli of new N,N,N',N'-tetradentate pyrazoly compounds containing pyrazole moiety. The findings indicate specific antifungal properties of these compounds (Abrigach et al., 2016).
  • Antibacterial Activity of Metal Complexes: A study by Tharmaraj et al. (2009) on Cu(II), Co(II), and Ni(II) complexes of derivatives incorporating the compound demonstrated enhanced antimicrobial activity, which could have implications for the development of new antibacterial agents (Tharmaraj et al., 2009).

Catalytic and Chemical Reactivity

  • Catecholase Activity: Mouadili et al. (2013) investigated the catecholase activities of in situ copper (II) complexes with pyrazole and pyridine-based ligands, revealing insights into the catalytic properties of these complexes (Mouadili et al., 2013).

properties

IUPAC Name

(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNXBJUHRCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380171
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

CAS RN

423769-75-9
Record name 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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